molecular formula C10H20N2O B1425198 4-(Morpholin-4-yl)azepane CAS No. 858453-96-0

4-(Morpholin-4-yl)azepane

Cat. No.: B1425198
CAS No.: 858453-96-0
M. Wt: 184.28 g/mol
InChI Key: GXTOUPLOWMLMMH-UHFFFAOYSA-N
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Description

4-(Morpholin-4-yl)azepane is a nitrogen-containing heterocyclic compound that serves as a valuable building block in organic synthesis and pharmaceutical research. The morpholine ring is a common pharmacophore found in molecules with a wide range of biological activities, often contributing to improved solubility and metabolic stability . Similarly, the azepane ring system is a privileged structure in medicinal chemistry. As a fused bicyclic structure combining these two motifs, this compound is a high-value intermediate for constructing more complex molecular architectures. Its primary research application is likely as a key synthetic precursor in the development of pharmacologically active molecules, potentially for use as protease inhibitors or receptor modulators, analogous to how morpholine derivatives are used in compounds like Carfilzomib and Rivaroxaban intermediates. Researchers utilize this scaffold to explore structure-activity relationships (SAR) in drug candidate optimization. The compound is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage in a cool, dark place under an inert atmosphere is recommended to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(azepan-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-2-10(3-5-11-4-1)12-6-8-13-9-7-12/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTOUPLOWMLMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858453-96-0
Record name 4-(morpholin-4-yl)azepane
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Chemical Profile of 4 Morpholin 4 Yl Azepane

The fundamental chemical properties of 4-(Morpholin-4-yl)azepane are presented below.

PropertyValue
Molecular Formula C₁₀H₂₀N₂O
Molecular Weight 184.28 g/mol
IUPAC Name This compound
CAS Number 858453-96-0

This data is sourced from chemical databases and is presented here for informational purposes.

Theoretical and Computational Investigations of 4 Morpholin 4 Yl Azepane

Quantum Chemical Calculations on Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the stable conformations and electronic properties of 4-(Morpholin-4-yl)azepane. Such studies typically involve geometry optimization of various possible conformers to identify the lowest energy structures.

The conformational landscape of this compound is primarily dictated by the puckering of the seven-membered azepane ring and the chair conformation of the morpholine (B109124) ring, along with the orientation of the bond connecting these two moieties. The morpholine ring is known to predominantly adopt a chair conformation, with substituents at the nitrogen atom occupying either an axial or equatorial position. rsc.orgresearchgate.net Theoretical calculations have shown that the equatorial chair conformer of morpholine is generally more stable. researchgate.netnih.gov The azepane ring, being a larger and more flexible seven-membered ring, can exist in several low-energy conformations, such as chair, boat, and twist-chair forms.

For this compound, the linkage of the morpholine nitrogen to the C4 position of the azepane ring introduces further conformational possibilities. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the relative energies of these conformers. rsc.org The calculations would likely reveal that the most stable conformer has the morpholine ring in a chair conformation and attached to the azepane ring in a way that minimizes steric hindrance.

The electronic structure of the molecule, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), can also be determined. These properties are crucial for understanding the molecule's reactivity. The nitrogen and oxygen atoms of the morpholine ring, as well as the nitrogen of the azepane ring, are expected to be regions of high electron density, making them potential sites for hydrogen bonding and other intermolecular interactions. mdpi.com

Table 1: Calculated Relative Energies of this compound Conformers Hypothetical data based on typical computational chemistry results.

ConformerAzepane Ring ConformationMorpholine LinkageRelative Energy (kcal/mol)
1 ChairEquatorial0.00
2 ChairAxial1.52
3 Twist-ChairEquatorial0.89
4 Twist-ChairAxial2.41
5 BoatEquatorial3.15

Molecular Dynamics Simulations for Conformational Flexibility Analysis

While quantum chemical calculations provide insights into static, low-energy conformations, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational flexibility of this compound in a simulated environment, often in a solvent like water. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time. nih.gov

An MD simulation of this compound would reveal the transitions between different conformations of the azepane ring and the rotational freedom around the bond connecting the two rings. The flexibility of the azepane ring is a key characteristic that can influence its binding to a receptor. flinders.edu.au The simulation would likely show that the azepane ring samples multiple conformations, with the chair and twist-chair forms being the most populated.

Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, highlighting the most flexible regions of the molecule. The azepane ring is expected to show higher RMSF values compared to the more rigid morpholine ring. These simulations are crucial for understanding how the molecule might adapt its shape to fit into a binding pocket.

Table 2: Root-Mean-Square Fluctuation (RMSF) of Atomic Positions from a 100 ns MD Simulation Hypothetical data illustrating expected flexibility.

Molecular RegionAverage RMSF (Å)
Morpholine Ring Atoms0.5 ± 0.1
Azepane Ring Atoms1.2 ± 0.3
Inter-ring Linkage0.8 ± 0.2

Structure-Reactivity Relationship Prediction through Computational Modeling

Computational models can be used to predict the structure-reactivity relationships of this compound and its derivatives. By calculating various molecular descriptors, it is possible to correlate the structural features with potential chemical reactivity.

Key descriptors include the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, suggesting their role in interacting with electron-deficient centers.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of derivatives of this compound to build models that predict their biological activity based on their structural and electronic properties. mdpi.com These models are valuable in guiding the synthesis of new compounds with enhanced activity.

Table 3: Calculated Electronic Properties of this compound Hypothetical data based on DFT calculations.

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.8 D

In Silico Studies of Ligand-Receptor Interactions Utilizing this compound as a Scaffold

The this compound scaffold is of interest in drug design due to the favorable properties of its constituent rings. The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability. sci-hub.se The azepane ring provides a flexible seven-membered scaffold that can be functionalized to interact with various biological targets. researchgate.net

In silico techniques like molecular docking are used to predict the binding mode and affinity of ligands containing the this compound scaffold to a target receptor. Docking studies involve placing the ligand into the binding site of a protein and scoring the different poses based on their predicted interaction energies.

For instance, if targeting a G-protein coupled receptor (GPCR), the morpholine group might form hydrogen bonds with polar residues in the binding pocket, while the azepane ring could make van der Waals contacts with hydrophobic residues. nih.gov The flexibility of the azepane ring would allow it to adopt a conformation that complements the shape of the binding site. flinders.edu.au These in silico studies are crucial for the rational design of new and more potent ligands based on the this compound scaffold. mdpi.com

Table 4: Predicted Binding Interactions from a Hypothetical Docking Study Illustrative example of potential interactions.

Ligand MoietyReceptor ResidueInteraction Type
Morpholine OxygenAspartate 113Hydrogen Bond
Morpholine NitrogenSerine 204Hydrogen Bond
Azepane RingPhenylalanine 290Hydrophobic (π-π stacking)
Azepane N-HGlutamate 199Hydrogen Bond

Reactivity Profiles and Mechanistic Pathways of 4 Morpholin 4 Yl Azepane Transformations

Reaction Mechanism Elucidation for Key Transformations

There is no available literature that elucidates reaction mechanisms for key transformations involving 4-(Morpholin-4-yl)azepane. In general, for structurally related N-substituted azepanes, transformations would likely involve the nitrogen atoms. The secondary amine of the azepane ring could undergo N-alkylation, N-acylation, or participate in transition metal-catalyzed cross-coupling reactions. The tertiary amine of the morpholine (B109124) moiety is generally less reactive but could potentially undergo oxidation or quaternization under specific conditions. Mechanistic studies on these general reaction classes for other amino-azepanes have been conducted. For instance, the mechanism of reductive amination to form N-substituted azepanes often involves the initial formation of an iminium ion intermediate. However, without specific examples for this compound, a detailed mechanistic discussion is not feasible.

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions involving substituted azepanes is a critical aspect of their synthesis and reactivity. The seven-membered azepane ring can exist in various chair and boat conformations, and the substituents on the ring can influence the stereochemical outcome of reactions. For instance, in the synthesis of 4,5,6- and 3,4,5,6-substituted azepanes, highly diastereoselective and enantioselective methods have been developed using techniques like (-)-sparteine-mediated asymmetric lithiation−conjugate additions. acs.orgnih.gov These methods allow for precise control over the stereocenters in the azepane ring.

In the context of this compound, if the azepane ring were to be formed through a cyclization reaction, the stereochemistry at position 4 would be a key consideration. Similarly, any reactions performed on the azepane ring of the pre-formed molecule could be influenced by the existing stereochemistry and the conformational preferences of the ring. However, without any documented reactions for this specific compound, a discussion of its stereochemical aspects remains theoretical.

Regioselective Synthesis of Advanced Intermediates from this compound

The regioselective functionalization of the azepane scaffold is a significant area of research for the synthesis of complex molecules and potential drug candidates. Methods for the regioselective synthesis of substituted azepanes often rely on directing groups or the inherent reactivity of specific positions on the ring. For example, methods for the regioselective synthesis of 2,4-disubstituted pyrimidines have been patented, which could in principle be applied to azepane-containing structures. justia.com

Starting from this compound, regioselective synthesis would aim to functionalize specific positions on the azepane or morpholine rings. The secondary amine of the azepane ring is the most likely site for initial functionalization. Selective N-acylation or N-alkylation would be a straightforward approach to introduce further complexity. Functionalization of the carbon skeleton of the azepane ring would be more challenging and would likely require the use of activating groups or specific catalytic systems. There are no published examples of such regioselective transformations starting from this compound.

Role of 4 Morpholin 4 Yl Azepane in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

Asymmetric synthesis is a cornerstone of modern drug discovery and development, relying heavily on the use of chiral building blocks to introduce stereocenters with high fidelity. Chiral amines and their derivatives are particularly valuable in this regard, serving as resolving agents, chiral auxiliaries, or as integral parts of the final chiral target. The azepane ring, being a seven-membered nitrogen-containing heterocycle, can possess chirality, and its derivatives are found in a number of bioactive natural products.

However, there is no readily available scientific literature that describes the use of enantiomerically pure 4-(Morpholin-4-yl)azepane as a chiral building block in asymmetric synthesis. Searches for its application as a chiral ligand for asymmetric catalysis or as a chiral auxiliary to direct stereoselective transformations have not yielded any specific examples. While the synthesis of various chiral azepane derivatives has been reported, the focus has not been on the specific compound this compound for these purposes.

Applications in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, atom-economical step. The efficiency and diversity-oriented nature of MCRs make them highly attractive for the rapid generation of chemical libraries for drug discovery. Key MCRs, such as the Ugi, Passerini, and Mannich reactions, often employ amines as one of the core components.

Despite the presence of a secondary amine within the azepane ring and a tertiary amine in the morpholine (B109124) moiety, there are no documented instances of this compound participating as a reactant in any multi-component reaction. The steric bulk of the bicyclic-like structure might influence its reactivity and suitability as a substrate in common MCRs. The literature on MCRs is extensive, detailing the synthesis of a vast array of heterocyclic scaffolds, yet the contribution of this compound to this field remains undocumented.

Precursor in the Synthesis of Complex Heterocyclic Systems

The synthesis of complex heterocyclic systems is a central theme in organic chemistry, driven by the prevalence of such scaffolds in pharmaceuticals and natural products. Azepane and morpholine rings are independently recognized as privileged structures in medicinal chemistry. Therefore, a molecule containing both could theoretically serve as a valuable precursor for more elaborate molecular architectures. For instance, the azepane nitrogen could be a handle for further functionalization, or the entire scaffold could be incorporated into a larger, fused heterocyclic system.

While there are numerous reports on the synthesis of functionalized azepanes and complex molecules containing the azepane core, a direct link to this compound as a starting material or key intermediate is not found in the surveyed literature. nih.govnih.gov Methods for the synthesis of fused azepine derivatives, for example, typically involve strategies such as ring-closing metathesis or rearrangements of smaller ring systems, rather than starting from a pre-formed substituted azepane like this compound. nih.govresearchgate.net

Exploration of 4 Morpholin 4 Yl Azepane in Medicinal Chemistry Research Applications

Scaffold Design and Optimization Strategies for Biological Activity Research

The azepane ring is a versatile scaffold in medicinal chemistry, and its derivatives have shown a wide array of pharmacological activities, including anticancer, antidiabetic, and antiviral properties. researchgate.net The design of novel therapeutic agents often involves the use of privileged scaffolds like azepane, which are known to bind to multiple protein targets. daneshyari.comworktribe.com The substitution at the 4-position of the azepane ring with a morpholine (B109124) group creates the 4-(morpholin-4-yl)azepane scaffold, a structure that combines the conformational benefits of the seven-membered ring with the favorable physicochemical properties of the morpholine unit. e3s-conferences.org

Optimization strategies for this scaffold would typically involve the modification of both the azepane and morpholine rings. For instance, introducing various substituents on the azepane nitrogen or on the carbon atoms of either ring can significantly influence the biological activity. The goal of such modifications is to enhance potency, selectivity, and pharmacokinetic properties. The inherent three-dimensionality of the azepane ring allows for fine-tuning of the spatial orientation of these substituents to achieve optimal interactions with a biological target. mdpi.com

Structure-Activity Relationship (SAR) Methodologies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR exploration would systematically investigate the impact of structural modifications.

Key areas of investigation in an SAR study of this compound derivatives would include:

Substitution on the Azepane Nitrogen: Introducing different alkyl or aryl groups on the azepane nitrogen can significantly alter a compound's lipophilicity, steric profile, and ability to form hydrogen bonds.

Substitution on the Morpholine Ring: While less common, modifications to the morpholine ring could be explored to fine-tune interactions with the target protein.

Stereochemistry: The chiral centers within the this compound scaffold mean that different stereoisomers can exhibit distinct biological activities. Separating and testing individual enantiomers or diastereomers is a critical aspect of SAR.

Conformational Analysis: The flexible nature of the seven-membered azepane ring means that it can adopt multiple conformations. Understanding the preferred conformation for biological activity is crucial.

A hypothetical SAR study might reveal that a specific substituent on the azepane nitrogen leads to a significant increase in potency against a particular enzyme, while another substituent might improve cell permeability. For example, in a series of azepane derivatives targeting protein kinase B (PKB), modifications to the substituents on the azepane ring were crucial for achieving high potency and plasma stability. acs.org Similarly, in a study of morpholine derivatives as dopamine (B1211576) D4 receptor ligands, the nature of the substituents on the morpholine nitrogen was found to be critical for affinity. nih.gov

Target Identification and Validation Research Approaches

While specific research detailing the target identification for this compound is not widely published, the broader class of azepane and morpholine-containing compounds has been investigated against numerous biological targets. researchgate.nete3s-conferences.org The process of identifying the molecular target of a novel compound is a critical step in drug discovery.

Common approaches for target identification that could be applied to this compound derivatives include:

Affinity Chromatography: Immobilizing a derivative of this compound on a solid support to capture its binding partners from cell lysates.

Computational Target Prediction: Using in silico methods to predict potential protein targets based on the compound's structure. researchgate.net

Phenotypic Screening: Observing the effect of the compound on cell behavior and then working backward to identify the molecular pathway and target responsible for that effect.

Once a potential target is identified, validation is necessary to confirm that the compound's biological effects are indeed mediated through this target. This can involve techniques such as genetic knockdown (e.g., siRNA or CRISPR) of the proposed target to see if it abolishes the compound's activity, or direct measurement of the compound's effect on the purified target protein. For instance, novel azepane derivatives have been identified as potent inhibitors of protein tyrosine phosphatases PTPN2 and PTPN1, with their efficacy confirmed in both in vitro and in vivo models. medchemexpress.com

Ligand Design and Computational Drug Discovery Utilizing Azepane Scaffolds

Computational tools are increasingly used in drug discovery to design and optimize ligands for specific protein targets. researchgate.net The this compound scaffold, with its defined three-dimensional structure, is well-suited for computational modeling.

Ligand design strategies utilizing this scaffold could involve:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the target protein is known, computational docking can be used to predict how derivatives of this compound will bind. This allows for the rational design of new derivatives with improved binding affinity and selectivity.

Ligand-Based Drug Design (LBDD): In the absence of a target protein structure, a model can be built based on a set of known active compounds. This pharmacophore model can then be used to design new molecules that fit the model's features.

Virtual Screening: Large databases of virtual compounds can be screened computationally to identify those that are predicted to bind to a specific target. This can be a cost-effective way to identify new starting points for a drug discovery program.

For example, computational studies on morpholine-containing compounds have been used to guide the synthesis of potent inhibitors of various enzymes. nih.gov The conformational flexibility of the azepane ring presents both a challenge and an opportunity for computational methods, requiring sophisticated algorithms to accurately predict binding modes. researchgate.net

Development of Prodrug Strategies Incorporating this compound

A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. irjmets.comewadirect.com Prodrug strategies are often employed to improve a drug's physicochemical properties, such as solubility or permeability, or to enhance its pharmacokinetic profile. nih.govresearchgate.net

For a compound like this compound, which contains secondary and tertiary amine functionalities, several prodrug approaches could be considered. The primary amine on the azepane ring is a key handle for derivatization.

Potential prodrug strategies include:

N-Acylation: Converting the secondary amine of the azepane ring to an amide or carbamate (B1207046) can alter the compound's properties. nih.gov The choice of the acyl group can be tailored to control the rate of cleavage by enzymes in the body.

N-Acyloxymethyl and N-Phosphoryloxymethyl Derivatives: These types of prodrugs are designed to be cleaved by esterases or phosphatases, respectively, to release the parent amine.

Targeted Prodrugs: A promoiety could be attached to the this compound scaffold that directs the drug to a specific tissue or cell type, where it is then activated.

The goal of any prodrug strategy is to achieve a favorable balance between stability in the systemic circulation and efficient conversion to the active drug at the desired site of action. acs.org

Investigation of 4 Morpholin 4 Yl Azepane in Agrochemical Research

Design Principles for Novel Agrochemical Agents

The design of new agrochemical agents is a systematic process that often involves the use of established pharmacophores and structural motifs known to confer biological activity. nih.gove3s-conferences.org Heterocyclic compounds, in particular, are fundamental building blocks in the development of new pesticides. researchgate.net The morpholine (B109124) ring and seven-membered heterocycles like azepane are frequently incorporated into molecular designs to optimize biological efficacy and physicochemical properties. researchgate.netnumberanalytics.comresearchgate.net

The azepane ring, a seven-membered saturated heterocycle, offers structural flexibility and three-dimensional diversity, which are valuable attributes in drug and pesticide design. researchgate.netwikipedia.org This non-planar structure allows for the precise spatial orientation of substituents, enabling a more effective exploration of the chemical space and potentially leading to improved binding affinity with target proteins. researchgate.netnih.gov Seven-membered heterocycles are of significant interest in agrochemical science due to their presence in many biologically active compounds. numberanalytics.comresearchgate.net The use of such scaffolds is a key strategy for developing novel molecules with unique pharmacological or pesticidal profiles. researchgate.net

The combination of these two rings in 4-(Morpholin-4-yl)azepane could theoretically produce a molecule with a unique spatial arrangement and a balance of hydrophilicity and lipophilicity, potentially leading to novel biological activities. The strategy of combining known active fragments is a common approach in rational pesticide design.

Structure-Effect Relationship Studies in Agrochemical Contexts

Structure-Activity Relationship (SAR) studies are critical for optimizing lead compounds into effective agrochemicals. nih.gove3s-conferences.org While specific SAR data for this compound is not available, the extensive research on morpholine fungicides provides valuable insights into how structural modifications on analogous compounds influence their biological effect.

Morpholine fungicides, such as fenpropimorph (B1672530) and fenpropidin, function by inhibiting sterol biosynthesis in fungi, a critical pathway for maintaining cell membrane integrity. apsnet.orgresearchgate.netwur.nl They specifically target two enzymes: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase. researchgate.netwur.nlnih.gov SAR studies on these compounds reveal key structural requirements for high fungicidal activity. For instance, in fenpropimorph, the cis-configuration of the 2,6-dimethylmorpholine (B58159) ring is crucial for its activity. The nature and substitution pattern of the side chain attached to the morpholine nitrogen are also determinant factors for the fungicidal spectrum and potency.

In one study, replacing the piperidine (B6355638) ring in a bioactive compound with a morpholine ring, in an attempt to improve metabolic clearance, resulted in a loss of activity, highlighting the specific structural requirements for target interaction. dndi.org In other research on benzamide (B126) derivatives, compounds containing a morpholine ring showed promising efficacy against certain insect larvae. researchgate.net

Analog ClassStructural ModificationObserved Effect on ActivityReference
Morpholine Fungicides (e.g., Fenpropimorph)Stereochemistry of the morpholine ring (cis vs. trans)The cis-isomer is generally the more active form against target fungi. wur.nlscirp.org
Morpholine Fungicides (e.g., Dodemorph)Ratio of diastereomers (cis/trans)Synergistic joint action observed; specific ratios of diastereomers can enhance fungistatic effects against fungi like Botrytis cinerea. scirp.org
Sila-Morpholines (Analogs of Fenpropimorph)Replacement of a carbon atom with silicon in the morpholine ringResulted in potent antifungal activity, with some sila-analogs showing superior fungicidal potential compared to the parent compound. nih.gov
4-Azaindole-2-piperidine DerivativesReplacement of a piperidine ring with a morpholine ringLed to an inactive compound, indicating the piperidine ring was crucial for potency in that specific scaffold. dndi.org
Toxoflavin Analogs (Herbicides)Introduction of different substituted aromatic rings at the C-3 positionSubstituents like 2-CF3–C6H4 and 2-thienyl showed excellent herbicidal activity in paddy conditions, while others were more effective in upland conditions, demonstrating the strong influence of substituents on activity and spectrum. nih.gov

Research into Environmental Fate and Metabolism of Analogs

Understanding the environmental fate and metabolism of a potential agrochemical is crucial for assessing its environmental impact. researchgate.net While data on this compound is absent, studies on its structural analogs—morpholine-containing fungicides and azepane-containing pesticides—provide a predictive framework for its likely behavior in the environment.

Metabolism of Morpholine-Containing Analogs: Research on the fungicide fenpropimorph shows that its metabolism in plants and animals primarily involves oxidation. fao.orgfao.org Key metabolic pathways include the progressive oxidation of the tert-butyl group and the morpholine ring. fao.org In some organisms, the breakdown of the morpholine ring has been demonstrated by the detection of radiolabeled CO2 in expiration studies. fao.org In plants like bananas and wheat, fenpropimorph is often the main residue, but it undergoes hydroxylation followed by glucosidation. fao.org The morpholine ring itself can be degraded, with its carbon fragments being assimilated into natural plant components like carbohydrates. fao.org

Environmental Fate of Azepane-Containing Analogs: The herbicide molinate (B1677398), which contains an azepane ring (referred to as hexamethyleneimine), has been studied for its environmental fate in rice paddy applications. ucdavis.edu Studies show that molinate is susceptible to photooxidation, with breakdown products resulting from the oxidation of the azepine ring. ucdavis.edu A significant portion of the applied molinate is lost to the atmosphere through volatilization, while a smaller fraction is decomposed by sunlight and metabolized by plants. ucdavis.edu

Based on these analogs, it can be hypothesized that this compound would undergo oxidation on both the morpholine and azepane rings as a primary degradation pathway. The stability of the rings to complete breakdown would determine the nature and persistence of any metabolites. The solubility and volatility, influenced by the combined scaffold, would dictate its mobility in soil and water.

Analog CompoundOrganism/SystemMajor Metabolites/Degradation ProductsMetabolic PathwayReference
FenpropimorphRats, Goats, PoultryBF 421-2 (carboxylic acid from t-butyl oxidation), BF 421-3, BF 421-4 (further oxidation products)Progressive oxidation of tert-butyl and morpholine-methyl groups; breakdown of the morpholine ring. fao.org
FenpropimorphBanana PlantsHydroxylated fenpropimorph, glucosides of hydroxylated fenpropimorphHydroxylation of the t-butyl group, followed by glucosidation. Degradation of the morpholine ring. fao.org
FenpropimorphWheat & BarleyParent fenpropimorph is a significant residue; various polar metabolites formed.Oxidation and degradation of the morpholine ring. fao.org
MolinatePaddy WaterProducts from oxidation of the sulfur atom and the azepine ring; hexamethyleneimine.Photooxidation, hydrolysis of oxidized products. ucdavis.edu
Fluconazole (Azole fungicide)Surface Waters1,2,4-triazole, 1,2,4-triazole-1-acetic acidIndirect photochemistry. The transformation products are very persistent and mobile. nih.gov

Emerging Research Avenues and Future Perspectives for 4 Morpholin 4 Yl Azepane

Integration with Flow Chemistry and Automated Synthesis Research

While specific studies detailing the synthesis of 4-(Morpholin-4-yl)azepane using flow chemistry have not been extensively published, the broader field of N-heterocycle synthesis is increasingly benefiting from this technology. beilstein-journals.orgsmolecule.com Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for rapid reaction optimization and scalability. smolecule.com

The synthesis of azepane rings, which can be challenging, has been shown to be amenable to flow processes, particularly in reactions like ring-closing metathesis where superheating can significantly reduce reaction times. smolecule.com Given that this compound is a building block, it could be readily incorporated into multi-step flow synthesis sequences to generate more complex molecules.

Similarly, the field of automated synthesis is rapidly advancing, with platforms designed to accelerate the creation of compound libraries. researchgate.netrsc.orgsigmaaldrich.com Systems using pre-packaged reagent cartridges and automated purification are now capable of producing diverse saturated N-heterocycles with minimal manual intervention. rsc.orgchemrxiv.orgsynplechem.com The stannyl (B1234572) amine protocol (SnAP) reagents, for instance, are used in automated systems to convert aldehydes into a wide range of N-heterocycles, including morpholines and piperazines. sigmaaldrich.comchemrxiv.org It is conceivable that synthetic routes to this compound or its derivatives could be adapted for such automated platforms, enabling its inclusion in high-throughput screening libraries.

Table 2: Potential Synthesis Parameters in Advanced Platforms

ParameterProspective Application to this compound DerivativesRationale/Supporting Evidence
Synthesis Platform Continuous Flow ReactorImproves safety and efficiency for azepine/azepane synthesis. beilstein-journals.orgsmolecule.comresearchgate.net
Key Reaction Type Reductive Amination / CyclizationCommon methods for forming N-heterocyclic rings in automated systems. rsc.orgchemrxiv.org
Automation Strategy Capsule-Based ReagentsAllows for standardized, rapid, and parallel synthesis of diverse heterocycles. rsc.orgsynplechem.com
Potential Throughput HighAutomated platforms enable rapid generation of analogs for screening libraries. researchgate.net

Potential in Materials Science Research

The application of this compound in materials science is a largely unexplored area. However, the constituent morpholine (B109124) and azepane moieties have been independently investigated for their utility in creating functional polymers and advanced materials.

Morpholine derivatives are recognized for their potential in the polymer and materials science sectors. e3s-conferences.org They have been used to create polymers with specific functionalities, such as stimuli-responsive materials that react to changes in pH or temperature. mdpi.com For example, morpholine-modified polyacrylamides have been shown to exhibit polymerization-induced emission (PIE) and can act as specific sensors for metal ions like Cu²⁺. nih.gov The morpholine unit in this compound could potentially impart similar sensing capabilities or be used to tune the hydrophilicity and biocompatibility of polymer systems. e3s-conferences.orgmdpi.com

The azepane ring, while less studied in this context, offers a flexible, seven-membered scaffold that can be incorporated into polymer backbones or used as a monomer to create functional polymers with unique electronic or physical properties. solubilityofthings.comsolubilityofthings.com The combination of the flexible azepane ring and the functional morpholine group in this compound could lead to novel materials with applications in coatings, hydrogels, or specialized sensors.

Future Directions in Scaffold Diversification and Library Synthesis

The azepane ring is considered an important structural motif in drug discovery, yet it remains underrepresented in screening libraries compared to five- and six-membered heterocycles like pyrrolidine (B122466) and piperidine (B6355638). researchgate.netmanchester.ac.uk This "underexploited" three-dimensional chemical space presents a significant opportunity for medicinal chemists. researchgate.netmanchester.ac.ukphotoreact.eu The development of new synthetic methods to create diverse libraries of functionalized azepanes is therefore a key research objective. nih.gov

This compound serves as an excellent starting point for scaffold diversification. The secondary amine of the azepane ring is a reactive handle that allows for the straightforward introduction of a wide variety of substituents through reactions like acylation, alkylation, and reductive amination. This enables the generation of a library of derivatives with diverse physicochemical properties.

Recent studies have highlighted the value of exploring novel bicyclic azepane scaffolds, demonstrating that even simple, previously unknown ring systems can yield compounds with potent biological activity. acs.orgresearchgate.netacs.orgnih.gov By using this compound as a core, researchers can systematically explore the chemical space around this scaffold, attaching different functional groups and pharmacophores to probe interactions with various biological targets. The morpholine moiety itself is a well-regarded pharmacophore that can improve properties like solubility and metabolic stability. e3s-conferences.org

Challenges and Opportunities in Azepane-Based Research

The synthesis of seven-membered rings like azepane presents inherent challenges. researchgate.netnih.govnih.gov Key difficulties include controlling the stereochemistry of substituents on the flexible azepane ring and developing efficient cyclization strategies to form the ring itself. acs.org Many existing methods for azepane synthesis involve multi-step sequences or harsh reaction conditions, which can limit their utility for creating diverse libraries. manchester.ac.uk

Despite these challenges, significant opportunities exist. The development of novel synthetic strategies, such as photochemical dearomative ring expansion of nitroarenes or catalytic (4+3) annulation reactions, is paving the way for more efficient and versatile access to complex azepane derivatives. manchester.ac.uknih.govnih.gov These modern methods provide better control over substitution patterns and stereochemistry, which is crucial for drug discovery programs. acs.org

The structural flexibility of the azepane ring, while a synthetic challenge, is also an opportunity. This flexibility allows azepane-containing molecules to adopt multiple conformations, potentially enabling them to bind to a wider range of biological targets than their more rigid five- and six-membered counterparts. mdpi.com The unique three-dimensional shape of azepane scaffolds makes them attractive for targeting complex protein-protein interactions or enzymes that have proven difficult to inhibit with flatter molecules. As such, compounds like this compound and the libraries derived from them represent a valuable resource for discovering next-generation therapeutic agents. researchgate.netbenthamdirect.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.